molecular formula C11H18ClNO B593010 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride CAS No. 117342-78-6

4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride

Cat. No.: B593010
CAS No.: 117342-78-6
M. Wt: 215.72 g/mol
InChI Key: DDFKODAFZRBBOK-FOKYBFFNSA-N
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Description

“4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride”, also known as (±)-4-Methylephedrine hydrochloride, is a chemical compound with the molecular formula C11H17NO.ClH . It has a molecular weight of 215.72 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group at the 4th position. Attached to the benzene ring is a chain consisting of a carbon atom connected to a hydroxyl group and another carbon atom connected to a methylamino group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 215.72 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 215.1076919 g/mol . The topological polar surface area is 32.3 Ų .

Scientific Research Applications

Spectrophotometric Analysis

  • Determination of Microscopic Dissociation Constants: Using a spectral deconvolution method, researchers determined the dissociation constants of compounds similar to 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride, showcasing its potential in analytical chemistry and spectrophotometric analysis (Quintero et al., 1989).

Crystallography and Structural Studies

  • X-ray Structures and Computational Studies: The compound's structural properties were explored through X-ray diffraction and computational studies, indicating its relevance in crystallography and molecular modeling (Nycz et al., 2011).
  • Hydrogen-Bonding Stabilization in Acidic Solutions: A study investigated the hydrogen-bonding system in acidic solutions, providing insights into its chemical stability and interactions, relevant for understanding its behavior in different environments (Ianelli et al., 1995).

Chemical Synthesis and Pharmacology

  • Synthesis of Novel Piperidine Derivatives: Research into the synthesis of related piperidine derivatives highlights its utility in creating new chemical entities, particularly in pharmacology (Sugimoto et al., 1990).
  • Synthesis of Phototoxic Compounds for Malaria: The synthesis of compounds structurally related to this compound demonstrated potential antimalarial activity and phototoxic properties, emphasizing its significance in therapeutic drug development (Rice, 1976).

Molecular Interaction and Pharmacokinetics

  • Study of Molecular Interactions: Investigations into molecular interactions and hydrogen bonding with other compounds provide insight into its chemical behavior, important for drug design and molecular pharmacology (Jones et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride can be achieved through a multi-step process involving the conversion of commercially available starting materials.", "Starting Materials": ["4-methylbenzaldehyde", "methylamine", "ethylmagnesium bromide", "benzyl chloride", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water"], "Reaction": [ { "Step 1": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde", "Conditions": "Reaction of 4-methylbenzaldehyde with methylamine in the presence of sodium hydroxide and water", "Reagents": ["4-methylbenzaldehyde", "methylamine", "sodium hydroxide", "water"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde" }, { "Step 2": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol", "Conditions": "Reduction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde with sodium borohydride in the presence of ethanol", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzaldehyde", "sodium borohydride", "ethanol"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol" }, { "Step 3": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol", "Conditions": "Reaction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol with ethylmagnesium bromide in the presence of dry ether", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzyl alcohol", "ethylmagnesium bromide", "dry ether"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol" }, { "Step 4": "Preparation of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride", "Conditions": "Reaction of 4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol with hydrochloric acid in the presence of sodium chloride", "Reagents": ["4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol", "hydrochloric acid", "sodium chloride"], "Products": "4-Methyl-alpha-[1-(methylamino)ethyl]-benzenemethanol hydrochloride" } ] }

CAS No.

117342-78-6

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol;hydrochloride

InChI

InChI=1S/C11H17NO.ClH/c1-8-4-6-10(7-5-8)11(13)9(2)12-3;/h4-7,9,11-13H,1-3H3;1H/t9-,11-;/m1./s1

InChI Key

DDFKODAFZRBBOK-FOKYBFFNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O.Cl

SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O.Cl

Synonyms

4-MeMC metabolite; 4-Methylephedrone metabolite; 4-Methylmethcathinone metabolite; 4-MMC metabolite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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